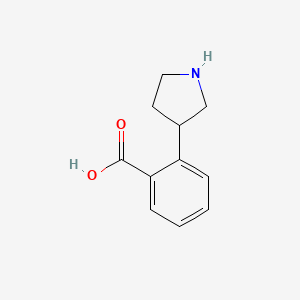

2-(Pyrrolidin-3-yl)benzoic acid

描述

Contextualization within Modern Organic Chemistry

In the vast landscape of modern organic chemistry, the synthesis and investigation of novel molecular architectures with potential applications in medicinal chemistry and materials science remain a central theme. The compound 2-(Pyrrolidin-3-yl)benzoic acid represents a fascinating, albeit underexplored, molecular entity that sits (B43327) at the intersection of several key areas of chemical research. Its structure, which marries a saturated heterocyclic pyrrolidine (B122466) ring with an aromatic benzoic acid moiety, presents a unique combination of three-dimensional and planar features. This juxtaposition of scaffolds suggests a rich potential for diverse biological interactions and makes it a person of interest for synthetic and medicinal chemists alike. While specific, in-depth research on this compound itself is not yet widely published, its constituent parts are well-established building blocks in the development of new therapeutic agents and functional molecules.

Significance of Pyrrolidine and Benzoic Acid Scaffolds in Chemical Science

The pyrrolidine ring and the benzoic acid scaffold are independently recognized as "privileged structures" in medicinal chemistry—frameworks that are capable of binding to multiple biological targets with high affinity.

The pyrrolidine scaffold , a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in drug discovery. rsc.orggoogle.com Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. rsc.org The pyrrolidine ring is found in a multitude of FDA-approved drugs and natural products, demonstrating its versatility and importance. google.com Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antidiabetic properties. google.comnih.gov The stereochemistry of the pyrrolidine ring is a key feature, with different stereoisomers often exhibiting distinct biological profiles. rsc.org

The benzoic acid scaffold , an aromatic carboxylic acid, is another fundamental building block in organic synthesis and medicinal chemistry. google.comnih.gov The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidity can be modulated by the presence of other substituents on the aromatic ring. google.com This scaffold is present in numerous natural and synthetic compounds with a broad spectrum of biological activities. google.comnih.gov For instance, benzoic acid derivatives are utilized as anticancer agents, anti-inflammatory drugs, and local anesthetics. google.comnih.gov The substitution pattern on the benzoic acid ring plays a critical role in determining the compound's physical, chemical, and biological properties.

The combination of these two powerful scaffolds in this compound creates a molecule with significant potential for further investigation and development.

Overview of Current Research Trends for Substituted Benzoic Acid Derivatives

Research into substituted benzoic acid derivatives is a highly active and evolving field. Current trends focus on the design and synthesis of novel analogs with enhanced biological activity and selectivity. A major area of investigation is their application as enzyme inhibitors. For example, various benzoic acid derivatives have been developed as inhibitors of carbonic anhydrase and acetylcholinesterase, which are important targets in the treatment of diseases like cancer and Alzheimer's disease, respectively.

Another significant trend is the exploration of these derivatives as antibacterial and antifungal agents. By modifying the substituents on the benzoic acid ring, researchers aim to develop new compounds that can overcome the growing problem of antimicrobial resistance. Furthermore, the use of substituted benzoic acids in the development of new materials, such as liquid crystals and polymers, is also an area of increasing interest. The ability to fine-tune the properties of these molecules through synthetic modification makes them highly attractive for a wide range of applications.

Structure

3D Structure

属性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

2-pyrrolidin-3-ylbenzoic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14) |

InChI 键 |

LXGOTZLVNYRRSL-UHFFFAOYSA-N |

规范 SMILES |

C1CNCC1C2=CC=CC=C2C(=O)O |

产品来源 |

United States |

**synthetic Methodologies and Strategies for 2 Pyrrolidin 3 Yl Benzoic Acid**

Retrosynthetic Analysis and Key Synthetic Disconnections

A retrosynthetic analysis of 2-(pyrrolidin-3-yl)benzoic acid reveals several logical bond disconnections that form the basis for plausible synthetic routes. The primary disconnections are the C-N bond of the pyrrolidine (B122466) ring and the C-C bond between the pyrrolidine and the benzoic acid moieties.

One common strategy involves the formation of the pyrrolidine ring onto a pre-existing substituted benzoic acid derivative. This approach often relies on the cyclization of an acyclic precursor. nih.gov Another key strategy is the formation of the C(aryl)-C(pyrrolidinyl) bond, typically achieved through powerful cross-coupling reactions that unite the two heterocyclic fragments. This method is particularly valuable for creating a diverse library of analogs for structure-activity relationship studies.

A computer-assisted synthesis planning program, AIPHOS, exemplifies a logic-centered approach to retrosynthesis. sccj.net Such programs can propose both established and novel synthetic pathways by identifying strategic bonds and applying a knowledge base of chemical reactions. sccj.net For a molecule like benzoic acid, a simple precursor, the program identifies the carboxyl group as a key functional group for transformations. sccj.net

Classical and Modern Synthetic Routes

A range of synthetic methods have been developed for the construction of pyrrolidine-containing compounds. These methods vary in their efficiency, substrate scope, and reaction conditions.

Condensation Reactions

Condensation reactions are a foundational method for the synthesis of heterocyclic compounds. In the context of pyrrolidine synthesis, this can involve the intramolecular cyclization of a linear precursor containing an amine and a suitable electrophilic group. For instance, the acid-catalyzed condensation of an aromatic aldehyde and an amine can generate an imine intermediate, which can then undergo further reactions to form the pyrrolidine ring. beilstein-journals.org The synthesis of Avanafil, a drug containing a pyrrolidine moiety, utilizes the condensation of a carboxylic acid with prolinol. nih.gov

| Reactants | Product | Conditions | Yield |

| Aromatic aldehydes, amines, dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Eco-friendly multicomponent reactions | Not specified |

| Benzaldehyde, aniline, ethyl 2,4-dioxovalerate | 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | Glacial acetic acid, room temperature | 70-77% |

| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, 4-methoxybenzylamine | 1-(4-methoxybenzyl)-5-phenyl-4-acetyl-pyrrolidine-2,3-dione | Ethanol, heating | Increased yield compared to acetic acid |

Table based on data from beilstein-journals.org

Hydrogenation Approaches

Hydrogenation is a key reaction for the saturation of aromatic and heterocyclic rings. In the synthesis of pyrrolidine derivatives, hydrogenation can be used to reduce a pyrrole (B145914) or pyrroline (B1223166) precursor to the corresponding pyrrolidine. For example, the double-bond reduction of an unsaturated pyrrolidine intermediate can be achieved using hydrogen gas and a palladium on carbon (H2/Pd-C) catalyst. sci-hub.se

The selective hydrogenation of benzoic acid and its derivatives to cyclohexanecarboxylic acid has been achieved with high efficiency using a Pt/TiO2 catalyst under mild conditions. nih.gov This demonstrates the feasibility of modifying the benzoic acid ring system while preserving other functional groups. The synthesis of benzylidene-3-pyrrolines has been accomplished from chalcone (B49325) derivatives, which can then be transformed into the corresponding pyrroles. researchgate.netmdpi.com

| Substrate | Catalyst | Conditions | Product |

| Benzoic Acid Derivatives | Pt/TiO2 | 80 °C, 50 bar H2 | Cyclohexanecarboxylic Acid Derivatives |

| Unsaturated Pyrrolidine Intermediate | H2/Pd-C | Not specified | Saturated Pyrrolidine |

Table based on data from sci-hub.senih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and increasing atom economy. researchgate.netua.es MCRs are particularly well-suited for the synthesis of diverse libraries of compounds for drug discovery. researchgate.net

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a powerful MCR for constructing the pyrrolidine ring. sci-hub.se Azomethine ylides can be generated in situ from the reaction of an α-amino acid with an aldehyde. tandfonline.com This strategy has been used to synthesize a variety of substituted pyrrolidines with high diastereoselectivity. sci-hub.setandfonline.com For example, a one-pot, three-component reaction of an aldehyde, an amino acid ester, and a chalcone can produce highly substituted pyrrolidine-2-carboxylates. tandfonline.com

| Reactants | Catalyst/Conditions | Product |

| Aldehydes, amino acid esters, chalcones | I2, K2CO3 | Polysubstituted pyrrolidine-2-carboxylates |

| α-imino esters, α-methylene-γ-butyrolactone | Ag(I)/CAAA-amidphos | Spirocyclic pyrrolidines |

| Primary amine, two equivalents of maleimide, aldehyde | Toluene, 120 °C or room temperature | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton |

| (3E,5E)-3,5-bis(argiomethylene)-1-(pyridin-2-ylmethyl)piperidin-4-one, isatin, phenylalanine | 1,3-dipolar cycloaddition | Spiro-pyrrolidine derivatives |

Table based on data from ua.estandfonline.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. orgsyn.orgnih.gov This reaction can be used to couple a pyrrolidine-containing boronic acid or ester with an aryl halide to construct the this compound scaffold. whiterose.ac.uk While the Suzuki-Miyaura coupling of α-borylated pyrrolidines has been investigated, successful coupling to form α-arylated pyrrolidines has proven challenging. whiterose.ac.ukwhiterose.ac.uk However, the reaction is widely used to synthesize biaryl compounds, which can be precursors to more complex molecules. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of N-aryl pyrrolidines. researchgate.netnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org

| Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Aryl Mesylates, Arylboronic Acids | Pd(OAc)2/CM-phos | Biaryl compounds |

| Buchwald-Hartwig Amination | Aryl Mesylates, Amines | Pd(OAc)2/CM-phos | Aryl amines |

| Buchwald-Hartwig Amination | Aryl Chlorides, Cyclic Secondary Amines | Palladium N-heterocyclic carbene complexes | N-Aryl cyclic amines |

| Carboamination | γ-N-arylamino alkenes, vinyl bromides | Palladium(0) catalyst | N-aryl-2-allyl pyrrolidines |

Table based on data from orgsyn.orgresearchgate.netnih.gov

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and sustainable alternative to traditional synthetic methods, often avoiding the need for harsh reagents and high temperatures. nih.gov Electrosynthesis can be used to generate highly reactive species, such as radicals, under mild conditions. chemistryviews.org

The electrochemical reduction of an imine in the presence of a dihaloalkane in a flow microreactor has been shown to be an efficient method for the synthesis of pyrrolidine derivatives. nih.gov This method takes advantage of the large surface area of the microreactor to achieve high yields. nih.gov Another electrochemical approach involves the generation of N-centered radicals from tosyl-protected amines, which then undergo intramolecular cyclization to form pyrrolidines. chemistryviews.org This can be achieved in an undivided cell using inexpensive graphite (B72142) and stainless steel electrodes. chemistryviews.org

| Method | Reactants | Key Features | Product |

| Electroreductive Cyclization | Imine, terminal dihaloalkanes | Flow microreactor, cathodic reduction | Pyrrolidine derivatives |

| Dehydrogenative C(sp3)–H Amination | Tosyl-protected amines | Undivided electrochemical cell, graphite/stainless steel electrodes | Pyrrolidines |

Table based on data from nih.govchemistryviews.org

Stereoselective Synthesis of Pyrrolidine Derivatives

The controlled synthesis of specific stereoisomers of pyrrolidine derivatives is critical for their function and application. Methodologies are broadly categorized into diastereoselective and enantioselective approaches, often employing chiral auxiliaries or organocatalysts to achieve high levels of stereocontrol.

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. This is often achieved by introducing a new chiral center into a molecule that already contains one, with the existing center influencing the stereochemical outcome of the reaction.

One powerful method for diastereoselective pyrrolidine synthesis is the [3+2] cycloaddition reaction. For instance, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), yields densely substituted pyrrolidines with up to four stereogenic centers. acs.org The N-tert-butanesulfinyl group acts as a chiral auxiliary, effectively directing the stereochemical course of the cycloaddition to produce the final products with high diastereoselectivity. acs.org

Multicomponent reactions (MCRs) also offer an efficient route to highly substituted pyrrolidines. A notable example involves the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. nih.gov This TiCl₄-catalyzed process can construct up to three contiguous asymmetric centers in a single step, affording functionalized pyrrolidines as single diastereomers in good yields. nih.gov Another three-component reaction utilizes aldehydes, amines, and 1,1-cyclopropanediesters, catalyzed by Ytterbium triflate (Yb(OTf)₃), to produce pyrrolidines with a high degree of diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Gold(I)-catalyzed intramolecular cycloadditions of allenes and alkenes represent another advanced strategy for the diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines. thieme-connect.com This method provides access to complex pyrrolidine structures that can serve as versatile intermediates in the synthesis of larger molecules. thieme-connect.com

Table 1: Examples of Diastereoselective Pyrrolidine Synthesis

| Reaction Type | Key Reagents/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| [3+2] Cycloaddition | N-tert-butanesulfinylazadienes, Azomethine ylides, Ag₂CO₃ | Creates up to four stereogenic centers; high diastereoselectivity. | acs.org |

| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Silane, TiCl₄ | One-pot synthesis; constructs up to three stereocenters. | nih.gov |

| Three-Component Reaction | Aldehydes, Amines, 1,1-Cyclopropanediesters, Yb(OTf)₃ | High diastereoselectivity for cis-2,5-substituted pyrrolidines. | organic-chemistry.org |

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. This is crucial in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. acs.orgresearchgate.net For example, a one-pot synthesis starting from glycine (B1666218) esters can produce pyrrolidine core structures by combining several different organocatalytic reactions, including asymmetric conjugate addition and intramolecular reductive amination. acs.orgresearchgate.net The use of chiral phase-transfer catalysts is key to establishing the stereochemistry in these transformations. acs.org Similarly, cinchona alkaloid-derived organocatalysts have been successfully employed as Brønsted bases in the asymmetric [3+2] cycloaddition of o-hydroxy aromatic aldimines with coumarin (B35378) derivatives to yield benzopyrano[3,4-c]pyrrolidine frameworks with high enantioselectivity. researchgate.net

Metal-catalyzed reactions also feature prominently in enantioselective pyrrolidine synthesis. Gold(I) catalysis, in combination with chiral phosphoramidite (B1245037) ligands, enables the asymmetric intramolecular cycloaddition of allenes and alkenes, producing 3,4-substituted pyrrolidines in good yields and with high enantioselectivity (often >90% ee). thieme-connect.com

Biocatalysis offers a green and highly selective alternative. Laccase from Myceliophthora thermophila can catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form highly functionalized pyrrolidine-2,3-diones stereoselectively. rsc.org This method allows for the creation of all-carbon quaternary stereocenters under mild reaction conditions. rsc.org

The use of chiral auxiliaries and organocatalysts are cornerstone strategies for controlling stereochemistry in the synthesis of pyrrolidine derivatives.

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively, avoiding the use of potentially toxic or expensive metals. benthamdirect.com The pyrrolidine scaffold itself is a privileged structure in organocatalysis, with L-proline and its derivatives being among the most widely used catalysts. benthamdirect.commdpi.com These catalysts typically operate by forming transient covalent bonds with substrates (e.g., enamines or iminium ions), which then react in a stereocontrolled manner. mdpi.com

Various classes of organocatalysts, including prolines, phosphoric acids, and thioureas, have been applied to the synthesis of chiral pyrrolidines via cycloaddition reactions of azomethine ylides. benthamdirect.com Bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) and a Brønsted acidic site (like a thiourea (B124793) or sulfonamide group), are particularly effective. mdpi.comnih.gov For instance, prolinamides containing a trifluoromethanesulfonamide (B151150) (-NHTf) group can act as potent H-bond donors to activate substrates and control stereoselectivity in Michael addition reactions. nih.gov

Table 2: Comparison of Chiral Strategies in Pyrrolidine Synthesis

| Strategy | Mechanism | Example Catalyst/Auxiliary | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Chiral Auxiliary | Covalently attached group directs stereochemistry of a reaction. | Oppolzer's Camphorsultam | High stereocontrol, auxiliary can be recovered and reused. | acs.org |

| Organocatalysis | Small chiral organic molecule catalyzes reaction enantioselectively. | L-Proline, Diarylprolinol Silyl Ethers, Thioureas | Metal-free, low toxicity, operational simplicity. | acs.orgbenthamdirect.combenthamdirect.com |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into synthetic routes is essential for minimizing environmental impact. This involves using safer solvents, reducing waste, improving energy efficiency, and utilizing renewable resources or catalysts.

Several green approaches have been developed for the synthesis of pyrrolidine derivatives. One-pot multicomponent reactions are inherently green as they reduce the number of steps and purification procedures, saving time, solvents, and energy. rsc.orgrsc.org An efficient synthesis of pyrrolidinone derivatives has been reported using ultrasound irradiation in ethanol, a green solvent, with citric acid as a biodegradable catalyst. rsc.org This method features a clean reaction profile, easy work-up, and short reaction times. rsc.org Another approach involves a catalyst-free, three-component domino reaction in an environmentally benign ethanol-water mixture at room temperature, which avoids the use of toxic solvents and column chromatography. rsc.org

The use of reusable catalysts is a core tenet of green chemistry. A diversity-oriented synthesis of substituted pyrrolidines has been developed using cellulose (B213188) sulfuric acid, a solid acid catalyst derived from a natural, renewable, and biodegradable polymer. acs.org Similarly, magnetic nanoparticles functionalized with L-proline have been used as a recyclable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org The catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. rsc.org Furthermore, performing reactions in alternative media like brine or under solvent-free conditions further enhances the green credentials of these synthetic methods. mdpi.com

Scale-Up Considerations for Research Purposes

Transitioning a synthetic route from a small laboratory scale to a larger, multi-gram scale for extensive research or preclinical studies presents numerous challenges. These include maintaining reaction efficiency, yield, and stereoselectivity, as well as addressing issues related to heat transfer, reagent addition, and product isolation.

For the synthesis of complex pyrrolidine derivatives, careful process optimization is required. In a reported enantioselective synthesis using a chiral auxiliary, the process was refined during scale-up to ensure the efficient removal and recycling of the expensive auxiliary, which is a critical factor for economic viability. acs.org The development of modular synthetic platforms is another key strategy. For example, the multi-gram scale synthesis of various fused and spirocyclic pyrrolidine building blocks has been successfully demonstrated. acs.org Establishing robust and scalable routes to such key intermediates in advance allows for the rapid elaboration of chemical libraries for biological screening. acs.org

The scalability of organocatalytic reactions has also been demonstrated. Certain asymmetric aldol (B89426) reactions catalyzed by prolinamide derivatives have been scaled up to the gram scale, with the organocatalyst being recovered and reused without a significant drop in performance, highlighting the practical utility of the method. mdpi.com

**advanced Structural Characterization and Conformational Analysis**

X-ray Crystallographic Studies

No publicly archived crystal structure data for 2-(Pyrrolidin-3-yl)benzoic acid could be located. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal proof of its conformation and how the molecules pack together. The absence of these studies means that key structural aspects remain unconfirmed.

Without crystallographic data, any discussion of the solid-state conformation—such as the relative orientation of the benzoic acid and pyrrolidine (B122466) rings—would be purely speculative. Information on molecular packing, which describes how individual molecules arrange themselves in a crystal lattice, is also unavailable.

A crystal structure provides invaluable insight into the non-covalent interactions that govern a molecule's supramolecular assembly. For this compound, which possesses both hydrogen bond donors (the carboxylic acid and the secondary amine) and acceptors (the carboxylic oxygen atoms and the nitrogen atom), a network of hydrogen bonds is expected. However, the specific patterns of these interactions, as well as potential π-stacking between the benzene (B151609) rings, have not been experimentally determined.

The formation of co-crystals or different salt forms can significantly alter the physicochemical properties of a compound. Research into these forms often begins with a thorough understanding of the parent molecule's crystal structure. The lack of crystallographic data for this compound limits the ability to rationally design and analyze such multi-component solid forms.

Solution-State Conformational Analysis using High-Resolution NMR Spectroscopy

While basic NMR spectra may be used for routine identification, more advanced techniques are required to understand a molecule's shape and flexibility in solution. Detailed studies employing these methods for this compound have not been reported.

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the spatial proximity of atoms within a molecule. This data allows for the elucidation of preferred solution-state conformations and the analysis of dynamic processes. For this compound, such studies would reveal the through-space correlations between the protons on the pyrrolidine ring and the benzoic acid ring, defining their relative orientation. This information is currently not available.

Variable temperature (VT) NMR studies are employed to investigate the energetics of conformational changes, such as ring-flipping in the pyrrolidine moiety or rotation around the bond connecting the two rings. By tracking changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. No such studies have been published for this compound.

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Purity Assessment

The presence of a stereocenter at the C3 position of the pyrrolidine ring makes this compound a chiral molecule. Determining the absolute configuration—whether it is the (R) or (S) enantiomer—is crucial, as stereochemistry often dictates biological activity. nih.gov Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a primary tool for this purpose. mdpi.comresearchgate.net

The process involves a combination of experimental measurements and quantum chemical calculations. mdpi.com Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Specific Optical Rotation (SOR) provide the experimental data. nih.gov For a molecule like this compound, the UV-active benzoic acid portion acts as a chromophore, making ECD a particularly suitable technique. nih.gov

The typical workflow for absolute configuration determination is as follows:

Enantiomeric Separation: The racemic mixture is first separated into its individual enantiomers, usually by chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Experimental Spectra: The chiroptical spectra (e.g., ECD) of each isolated enantiomer are recorded.

Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the theoretical ECD spectra for both the (R) and (S) configurations of the molecule. nih.gov

Comparative Analysis: The experimentally measured spectrum is compared to the theoretically predicted spectra. A match between the experimental spectrum of one enantiomer and the calculated spectrum for the (S)-configuration, for example, allows for the unambiguous assignment of that enantiomer as (S)-2-(Pyrrolidin-3-yl)benzoic acid. mdpi.com

Enantiomeric purity, a measure of the excess of one enantiomer in a mixture, is also critical. Chiral HPLC is the most common and reliable method for quantifying the enantiomeric ratio, ensuring the quality and stereochemical integrity of the compound. nih.gov

Table 1: Overview of Chiroptical Spectroscopy Techniques

| Technique | Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | Measures the difference in absorption of left and right circularly polarized light by chromophores. nih.gov | The benzoic acid moiety is a strong chromophore, making ECD a powerful tool for determining the absolute configuration of the chiral pyrrolidine center. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, probing vibrational transitions. mdpi.com | Applicable to all chiral molecules, it can provide detailed conformational information in solution by analyzing the entire molecule's vibrational structure. |

| Specific Optical Rotation (SOR) | Measures the angle of rotation of plane-polarized light at a single wavelength (e.g., the sodium D-line). mdpi.com | A traditional and rapid method for characterization, but less definitive than ECD/VCD for absolute configuration without extensive comparison to standards or calculations. |

Advanced Mass Spectrometric Techniques for Structural Elucidation of Complex Derivatives

Advanced mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of this compound and its complex derivatives. Techniques such as Electrospray Ionization (ESI), coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide a wealth of structural information.

ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov For benzoic acid derivatives, analysis in the negative ion mode is common, focusing on the [M-H]⁻ ion. nih.gov HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For a complex derivative of this compound, MS/MS analysis would reveal key structural information by identifying fragments corresponding to the loss of specific functional groups or cleavage of the core structure. For instance, fragmentation could occur at the C-N bond connecting the two rings or within the pyrrolidine ring itself, helping to pinpoint the location and nature of substituents in a complex derivative. Studies on substituted benzoic acids show that the nature and position of substituents significantly influence ionization and fragmentation pathways. nih.gov

Table 2: Hypothetical MS/MS Fragmentation Analysis for a Derivative

Compound Example: Methyl 2-(1-acetylpyrrolidin-3-yl)benzoate

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Key Product Ion (m/z) | Structural Information Gained |

| [M+H]⁺ | Loss of the methyl ester group (as methanol) | [M+H - CH₃OH]⁺ | Confirms the presence of a methyl benzoate (B1203000) moiety. |

| [M+H]⁺ | Cleavage of the N-acetyl group (as ketene) | [M+H - C₂H₂O]⁺ | Confirms the presence and location of the acetyl group on the pyrrolidine nitrogen. |

| [M+H]⁺ | Cleavage of the bond between the rings | [C₈H₇O₂]⁺ | Corresponds to the benzoyl cation, confirming the benzoic acid-derived part of the structure. |

| [M+H]⁺ | Ring-opening of the pyrrolidine | Various smaller fragments | Provides detailed structural information about the substituted pyrrolidine ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and studying intermolecular interactions within a molecule's structure. mdpi.comresearchgate.net By analyzing the vibrational modes of the bonds, a detailed picture of the molecular structure of this compound can be obtained. The spectra are often interpreted with the aid of computational methods like DFT to assign specific vibrational modes. researchgate.net

Key expected vibrational signatures for this compound include:

Carboxylic Acid Group: The most characteristic feature in the IR spectrum is a very broad absorption band for the O-H stretching vibration, typically found between 3300 and 2500 cm⁻¹. docbrown.info This broadening is a direct result of strong intermolecular hydrogen bonding, which often leads to the formation of a cyclic dimer structure. The C=O (carbonyl) stretching vibration gives rise to a strong, sharp band, expected around 1700-1680 cm⁻¹ for an aryl carboxylic acid. docbrown.info The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region. docbrown.info

Aromatic Ring: The C-H stretching vibrations of the benzene ring typically appear in the region of 3100-3000 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations produce a set of characteristic bands in the 1625-1430 cm⁻¹ range. mdpi.com

Pyrrolidine Ring: The aliphatic C-H stretching vibrations from the CH₂ groups of the pyrrolidine ring are expected just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the ring would also be present.

Both IR and Raman spectroscopy provide complementary information. While the C=O stretch is strong in the IR spectrum, C=C aromatic ring stretches are often prominent in the Raman spectrum. Analysis of these spectra confirms the presence of all key functional groups and provides insight into molecular interactions like hydrogen bonding. scilit.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (very broad) | IR |

| Aromatic Ring | C-H stretch | 3100 - 3000 | IR, Raman |

| Pyrrolidine Ring | C-H stretch (aliphatic) | 2980 - 2850 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1700 - 1680 (strong) | IR |

| Aromatic Ring | C=C stretch | 1625 - 1430 | IR, Raman |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | IR |

**chemical Reactivity and Transformation Studies of 2 Pyrrolidin 3 Yl Benzoic Acid**

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, readily participating in reactions such as esterification, amidation, and decarboxylation under specific conditions.

The carboxylic acid of 2-(Pyrrolidin-3-yl)benzoic acid can be converted to its corresponding esters and amides through various synthetic methods. These reactions are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and biological interactions.

Esterification: The formation of esters typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using specific coupling agents. For instance, the synthesis of tert-butyl esters has been achieved using tert-butyl 2,2,2-trichloroacetimidate (TBTA), a reagent that performs well under mild conditions. nih.gov Another established method for esterifying benzoic acids involves using a tin(II) compound as a catalyst, which facilitates the reaction with alcohols by removing the water formed during the process via distillation. google.com

Amidation: Amide bond formation is a cornerstone of peptide synthesis and drug development. This transformation can be accomplished by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). researchgate.net This method generates an activated NHS-ester intermediate, which then reacts cleanly with a primary or secondary amine to form the desired amide. In studies on related structures, amide hydrolysis, the reverse reaction, has been achieved using sodium hydroxide (B78521) in ethanol, highlighting the reversible nature of this bond under basic conditions. nih.gov

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | tert-Butyl 2,2,2-trichloroacetimidate (TBTA) | tert-Butyl Ester | nih.gov |

| Esterification | Alcohol, Tin(II) compound (catalyst), Distillation | Alkyl Ester | google.com |

| Amidation | Amine, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) | Amide | researchgate.net |

| Amide Hydrolysis | NaOH, EtOH, Reflux | Carboxylic Acid | nih.gov |

The decarboxylation of aromatic carboxylic acids, which involves the removal of the -COOH group and its replacement with a hydrogen atom or another functional group, is a challenging transformation. Traditional methods often require harsh conditions, such as high temperatures (over 140°C), and are typically feasible only when activating ortho-substituents are present. nih.gov

Recent advancements have provided milder alternatives. A notable example is a photoinduced, copper-catalyzed decarboxylative hydroxylation method that converts benzoic acids into phenols at room temperature (35°C). nih.gov This process involves the formation of a copper carboxylate, which, upon photo-irradiation, undergoes a ligand-to-metal charge transfer to generate an aryl radical. This radical is then trapped by copper, leading to the formation of the C-O bond. nih.gov While not specifically demonstrated on this compound, this method represents a potential pathway for its functional group transformation under gentle conditions, overcoming the high activation energy associated with conventional decarboxylation. nih.gov

Reactivity of the Pyrrolidine (B122466) Ring Nitrogen

The secondary amine in the pyrrolidine ring is a key nucleophilic center, readily undergoing alkylation and acylation reactions. These modifications are crucial for synthesizing derivatives with altered pharmacological properties.

N-Acylation: The nitrogen of the pyrrolidine ring can be easily acylated. A common and important acylation is the introduction of a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The Boc group serves as a protecting group, preventing the nitrogen from participating in subsequent reactions. Its introduction is a standard step in multi-step syntheses involving amino acids and related structures. nih.gov This protection is reversible and the Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov

N-Alkylation: The pyrrolidine nitrogen can also be alkylated using alkyl halides or other electrophilic alkylating agents. For example, in related systems, N-alkylation has been performed using agents like benzyl (B1604629) chloride in the presence of a base such as potassium carbonate. mdpi.com These reactions introduce an alkyl substituent onto the nitrogen, converting the secondary amine into a tertiary amine.

| Transformation | Reagents and Conditions | Functional Group Formed | Reference |

|---|---|---|---|

| N-Acylation (Protection) | Di-tert-butyl dicarbonate (Boc)₂O | N-Boc Carbamate | nih.gov |

| N-Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Secondary Amine (free) | nih.gov |

| N-Alkylation | Benzyl chloride, K₂CO₃ | N-Benzyl Tertiary Amine | mdpi.com |

While direct studies on ring transformations of this compound are not widely reported, the inherent structure allows for potential intramolecular reactions. Under certain conditions, the nucleophilic pyrrolidine nitrogen could react with an activated form of the carboxylic acid. For example, conversion of the carboxylic acid to an acyl chloride or other highly reactive derivative could facilitate an intramolecular N-acylation, potentially leading to the formation of a bicyclic lactam.

Studies on analogous systems, such as 2-azidobenzamide, have shown that reactions at the nitrogen can trigger subsequent cyclizations and rearrangements to form new heterocyclic systems like benzotriazinones and quinazolinones. nih.gov This suggests that intramolecular reactions involving the pyrrolidine nitrogen and the benzoic acid moiety of this compound are plausible, representing a potential route to novel, rigid scaffolds.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The substitution pattern on the benzene (B151609) ring is governed by the electronic properties of the existing substituents: the deactivating, meta-directing carboxylic acid group and the activating, ortho-, para-directing pyrrolidinyl group.

Electrophilic Aromatic Substitution (EAS): The outcome of an EAS reaction (e.g., nitration, halogenation, sulfonation) on this compound is complex due to the competing directing effects of its two substituents.

The carboxylic acid (-COOH) group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position (relative to the carboxyl group). quora.comdoubtnut.com

The pyrrolidinyl group , via the nitrogen lone pair, is a strong electron-donating group. It is a powerful activating group and directs incoming electrophiles to the ortho and para positions (relative to the pyrrolidine).

The final regiochemical outcome would depend on the specific reaction conditions. In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the pyrrolidine nitrogen would be protonated, transforming it into an electron-withdrawing and meta-directing ammonium (B1175870) group. In this case, both substituents would direct incoming electrophiles to the position that is meta to both, which is C5. Under less acidic or neutral conditions for reactions like bromination (Br₂/FeBr₃), the activating effect of the pyrrolidinyl group would likely dominate, directing substitution to its ortho and para positions (C1 and C3 of the benzoic acid ring).

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally unfavorable for this molecule. youtube.com NAS reactions require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org The this compound ring lacks such a strong ortho/para-activating group for nucleophilic attack. The carboxylic acid group is a meta-director and would not provide the necessary resonance stabilization for an intermediate formed by nucleophilic attack. libretexts.org Therefore, the compound is expected to be largely unreactive towards typical NAS conditions.

Oxidative and Reductive Transformations

Currently, there is no specific information available in peer-reviewed scientific literature detailing the oxidative and reductive transformations of this compound. Research on the oxidation of the parent benzoic acid molecule has been conducted, exploring its reactions with hydroxyl radicals, but this does not provide direct insight into the behavior of the substituted pyrrolidine ring. researchgate.net Similarly, while the reduction of the carboxylic acid group or transformations of the pyrrolidine ring are chemically plausible, no studies have been published that specifically document these reactions for this compound.

Mechanistic Investigations of Key Reactions

No mechanistic investigations for key reactions involving this compound have been reported in the available scientific literature. Such studies are crucial for understanding the detailed steps of chemical transformations.

A thorough search of scientific databases reveals a lack of kinetic studies and reaction pathway elucidations for reactions involving this compound. Kinetic data, which quantifies the rates of chemical reactions, and the elucidation of reaction pathways are fundamental to understanding and optimizing chemical processes. While general principles of organic chemistry can be used to hypothesize potential reaction pathways, no specific experimental data has been published for this compound.

There are no documented isotopic labeling experiments for this compound in the public domain. Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions, providing definitive evidence for proposed reaction mechanisms. The absence of such studies indicates a significant gap in the detailed mechanistic understanding of this particular molecule's reactivity.

**computational Chemistry and Molecular Modeling of 2 Pyrrolidin 3 Yl Benzoic Acid**

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules like "2-(Pyrrolidin-3-yl)benzoic acid". By solving approximations of the Schrödinger equation, DFT can elucidate electron distribution, molecular orbital energies, and reactivity descriptors. For instance, studies on related benzoic acid and pyrrolidine (B122466) derivatives often employ DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic parameters. nih.govresearchgate.netresearchgate.net

Key parameters that would be calculated for "this compound" include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For "this compound", this would likely show negative potential around the carboxylic acid's oxygen atoms and a positive potential near the pyrrolidine's nitrogen atom (in its protonated form).

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |

| Chemical Hardness | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | 2.21 eV | Propensity to accept electrons. |

The flexibility of the pyrrolidine ring and its linkage to the benzoic acid moiety allows for multiple low-energy conformations. Computational methods can map the conformational energy landscape to identify the most stable conformers in the gas phase or in solution. This involves systematically rotating the rotatable bonds and calculating the corresponding energy.

Furthermore, "this compound" can exist in different tautomeric and ionization states, particularly involving the carboxylic acid and the secondary amine of the pyrrolidine. The relative energies of the neutral, zwitterionic, and various protonated/deprotonated forms can be calculated to predict the predominant species under different pH conditions.

Molecular Dynamics (MD) Simulations for Solution-State Behavior and Flexibility

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational flexibility, and interactions with solvent molecules. An MD simulation of "this compound" in a solvent box (e.g., water) would reveal:

Conformational Sampling: How the molecule explores different shapes and conformations over time.

Solvation Structure: The arrangement of solvent molecules around the solute, particularly the hydrogen bonding patterns involving the carboxylic acid and pyrrolidine groups.

Flexibility: Root Mean Square Fluctuation (RMSF) analysis of the atomic positions would indicate which parts of the molecule are more rigid or flexible.

Studies on similar molecules, such as pyrrolidin-2-one derivatives, have utilized MD simulations to understand their dynamic behavior and stability in complex environments. nih.gov

Molecular Docking Studies with Biological Targets (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "this compound", docking studies could be performed against a wide range of non-clinical protein targets to hypothesize potential binding modes and affinities. The process involves:

Obtaining the 3D structure of the target protein (from databases like the PDB).

Docking the 3D structure of "this compound" into the protein's binding site.

Scoring the resulting poses to estimate binding affinity.

For example, docking studies on benzoic acid derivatives have been conducted against targets like the SARS-CoV-2 main protease, while various pyrrolidine derivatives have been docked into enzymes such as acetylcholinesterase. nih.govnih.gov A hypothetical docking study of "this compound" might identify key interactions, such as hydrogen bonds between the carboxylic acid and polar residues in a binding pocket, or ionic interactions involving the pyrrolidine nitrogen.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This table presents hypothetical data for illustrative purposes.)

| Parameter | Value/Description |

| Target Protein | Hypothetical Serine/Threonine Kinase |

| Docking Score | -7.8 kcal/mol |

| Key Interactions | - Hydrogen bond from carboxylic acid to Lysine residue.- Hydrogen bond from pyrrolidine NH to Aspartate residue.- Pi-stacking interaction between the benzene (B151609) ring and a Phenylalanine residue. |

| Predicted Affinity (Ki) | 2.5 µM |

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights into Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activity. While no specific QSAR studies on a series of "this compound" derivatives are publicly available, this methodology would be valuable if a set of such compounds with measured activity existed.

A typical QSAR study would involve:

Generating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of "this compound" analogues.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to the observed activity. nih.govnih.gov

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives and provide insights into the structural features that are important for activity. For instance, a model might reveal that increasing the hydrophobicity of a substituent on the pyrrolidine ring enhances activity.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based approaches could guide the design of novel analogues of "this compound".

Ligand-Based Design: In the absence of a known 3D structure of a biological target, this approach relies on the information from a set of active molecules. nih.gov Techniques like pharmacophore modeling would identify the common 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are essential for activity. This pharmacophore model can then be used to screen virtual libraries for new compounds with a similar arrangement of features.

Structure-Based Design: If the 3D structure of a target protein is known, structure-based design can be employed. nih.gov This involves analyzing the binding site of the protein and designing molecules that have complementary shape and chemical properties. For "this compound", this could involve modifying the scaffold to introduce new interactions with the target, thereby improving binding affinity and selectivity. For example, if the binding pocket has a vacant hydrophobic sub-pocket, a lipophilic group could be added to the pyrrolidine ring to fill this space and enhance binding.

**mechanistic Investigations of Molecular Interactions Non Clinical Focus **

In Vitro Binding Assays with Biological Macromolecules

In vitro binding assays are crucial for quantifying the affinity and specificity of a compound for a biological target. These assays isolate the interaction between the compound and a macromolecule (like an enzyme or receptor) from the complexities of a cellular or whole-organism environment.

The inhibitory activity of 2-(Pyrrolidin-3-yl)benzoic acid against specific enzymes can be characterized by its inhibition constant (Kᵢ) and the mechanism through which it inhibits the enzyme's function. While direct studies on this specific compound are not prevalent in public literature, analysis of structurally related molecules provides significant insight.

The pyrrolidine (B122466) scaffold is a key feature in many inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. malvernpanalytical.comharvard.edu For instance, a series of 3-amino-4-substituted pyrrolidine derivatives have been developed as potent DPP-4 inhibitors. tainstruments.com These compounds typically interact with the enzyme's active site. The study of enzyme kinetics, often visualized using Michaelis-Menten or Lineweaver-Burk plots, can determine the nature of this inhibition—whether it is competitive, non-competitive, or uncompetitive. europeanpharmaceuticalreview.com

Competitive inhibition: The inhibitor binds to the active site, preventing substrate binding. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), which changes the enzyme's conformation and reduces its efficiency. This decreases Vₘₐₓ without affecting Kₘ.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Vₘₐₓ and Kₘ. europeanpharmaceuticalreview.com

Furthermore, the benzoic acid moiety has been studied for its inhibitory effects. For example, benzoic acid acts as a competitive inhibitor of the enzyme tyrosinase. nih.gov In one study, benzoic acid exhibited an IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) of 119 µM against tyrosinase. nih.gov This suggests that the benzoic acid portion of this compound could contribute to enzyme binding, likely through interactions within the active site.

| Compound/Class | Target Enzyme | Inhibition Data | Mechanism | Reference |

| Benzoic Acid | Tyrosinase | IC₅₀ = 119 µM | Competitive | nih.gov |

| Pyrrolidine Derivatives | DPP-4 | - | Active Site Binding | malvernpanalytical.comtainstruments.com |

Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds.

Receptor binding assays measure the affinity of a ligand for a receptor. The dopamine (B1211576) receptor family is a common target for therapeutic agents, and high selectivity for a specific subtype (e.g., D₂, D₃, D₄) is often a key goal to minimize off-target effects. iaanalysis.com The challenge in designing selective ligands for dopamine D₂ and D₃ receptors lies in the high similarity of their binding sites. iaanalysis.com

Studies on subtype-selective ligands reveal that even minor changes in the ligand structure or the receptor's amino acid sequence can dramatically alter binding affinity. nih.gov For a compound like this compound, its potential interaction with dopamine receptors would be assessed using radioligand binding assays. In these experiments, the compound's ability to displace a known radioactive ligand from the receptor is measured, allowing for the determination of its binding affinity (Kᵢ).

The analysis would focus on:

Affinity (Kᵢ): The concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates higher binding affinity.

Selectivity: A comparison of the compound's Kᵢ values across different dopamine receptor subtypes. A high selectivity ratio (e.g., Kᵢ for D₂ / Kᵢ for D₃) indicates a preference for one subtype over another.

Computational docking models suggest that hydrophobic interactions and hydrogen bonding are major contributors to binding specificity at dopamine receptors. iaanalysis.com The pyrrolidine ring and the benzoic acid group of the title compound could engage in such interactions within the receptor's binding pocket.

Understanding how a compound binds to a protein at a molecular level is crucial for rational drug design. This involves identifying the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces). whiterose.ac.ukresearchgate.net

Molecular dynamics simulations and docking studies are powerful computational tools for this purpose. nih.govwikipedia.org Studies on benzoic acid derivatives binding to proteins like bovine serum albumin (BSA) have shown that binding affinity is influenced by the electronic properties of substituents on the aromatic ring. tainstruments.com The primary interactions driving the formation of protein-benzoic acid complexes include hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov For this compound, the carboxylic acid group would be expected to form strong hydrogen bonds or salt bridges with polar residues (like Arginine or Lysine), while the phenyl and pyrrolidine rings could engage in hydrophobic or van der Waals interactions within the protein's binding pocket. researchgate.netnih.gov

Biophysical Characterization of Compound-Target Complexes

Biophysical techniques provide detailed information on the kinetics and thermodynamics of binding, offering a deeper understanding of the stability and nature of the compound-target complex.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the compound (the analyte) is then flowed over the chip surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle.

This method allows for the direct measurement of:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₔ): The rate at which the compound-target complex breaks apart.

Equilibrium dissociation constant (Kₔ): Calculated as kₔ/kₐ, this value represents the affinity of the interaction. A lower Kₔ indicates a stronger binding affinity.

The shape of the resulting sensorgram (a plot of the SPR response over time) provides a detailed picture of the binding kinetics, revealing how quickly the complex forms and how stable it is.

| Parameter | Description | Information Gained |

| kₐ (on-rate) | Rate of complex formation. | How quickly the compound binds its target. |

| kₔ (off-rate) | Rate of complex decay. | The stability of the compound-target complex. |

| Kₔ (affinity) | Equilibrium dissociation constant (kₔ/kₐ). | The overall strength of the binding interaction. |

Table 2: Key Kinetic Parameters Determined by Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.gov It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. malvernpanalytical.com In an ITC experiment, small aliquots of the ligand (e.g., this compound) are injected into a sample cell containing the target protein, and the resulting minute temperature changes are measured. nih.gov

A single ITC experiment can determine all the thermodynamic parameters of an interaction:

Binding Affinity (Kₐ or Kₔ): The strength of the interaction. tainstruments.com

Enthalpy change (ΔH): The heat released or absorbed upon binding, which reflects the energy of bond formation and breakage. tainstruments.com A favorable enthalpy change is often driven by the formation of strong hydrogen bonds and van der Waals interactions. europeanpharmaceuticalreview.com

Entropy change (ΔS): The change in the system's disorder. This is often influenced by conformational changes in the protein and ligand and the displacement of water molecules from the binding interface (the hydrophobic effect). tainstruments.com

Stoichiometry (n): The molar ratio of the ligand to the protein in the final complex. tainstruments.com

This complete thermodynamic profile (ΔG = ΔH - TΔS) provides profound insight into the driving forces behind the binding event, distinguishing between enthalpy-driven and entropy-driven interactions, which is invaluable for lead optimization in drug discovery. whiterose.ac.uk

Structural Elucidation of Co-Crystals with Target Proteins (e.g., X-ray crystallography, Cryo-EM)

The determination of the three-dimensional structure of small molecules in complex with their protein targets is a cornerstone of modern drug discovery. nih.gov Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into binding modes, crucial for understanding structure-activity relationships and guiding the rational design of more potent and selective compounds. nih.govnih.gov

X-ray Crystallography: This technique has been instrumental in revealing the interactions between ligands and their protein targets. nih.gov For a molecule like this compound, obtaining a co-crystal structure would involve crystallizing the protein in the presence of the compound. nih.gov The resulting electron density map reveals the precise orientation of the ligand within the binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding. nih.gov For instance, the carboxyl group of a benzoic acid derivative often forms a critical hydrogen bond with a corresponding residue, such as an arginine, in the target protein's binding site. nih.gov The pyrrolidine ring can then be oriented to occupy a specific hydrophobic pocket. nih.gov The resolution of the crystal structure is a critical factor, with higher resolutions providing more detailed information about the atomic positions. nih.gov

Cryo-Electron Microscopy (Cryo-EM): While historically used for large macromolecular complexes, recent advancements have made cryo-EM a viable technique for studying smaller protein-ligand complexes. nih.govbiorxiv.org This is particularly relevant for proteins that are difficult to crystallize. nih.gov For a target protein of this compound that is near the theoretical size limit for cryo-EM (around 38 kDa), this technique could provide valuable structural information. biorxiv.org Recent studies have successfully determined the structures of protein-ligand complexes as small as 37-43 kDa at resolutions that allow for the identification of bound ligands and even water molecules. biorxiv.org

The structural data obtained from these methods are invaluable for understanding the molecular recognition events that underpin the biological activity of this compound and its analogs. nih.gov

Target Identification and Validation at the Molecular Level

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For derivatives of pyrrolidine and benzoic acid, a wide range of biological targets have been identified, often through techniques that assess their binding affinity and functional effect on specific proteins. nih.govresearchgate.net

The diverse substitution patterns possible on the pyrrolidine ring can lead to interactions with various biological targets, resulting in a broad spectrum of pharmacological activities. nih.gov Similarly, benzoic acid derivatives have been shown to interact with multiple proteins. researchgate.net

The process of target identification for a compound like this compound can involve a variety of experimental approaches. These may include screening the compound against a panel of known protein targets, such as kinases or G protein-coupled receptors (GPCRs), to identify potential binding partners. nih.govchemrxiv.org Once a potential target is identified, validation studies are performed to confirm that the interaction is specific and relevant to the observed biological effect. This can involve techniques like site-directed mutagenesis to alter the putative binding site on the protein and observing the effect on compound binding or activity.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and optimize molecular interactions with the target protein. nih.gov

The rational design of analogs of this compound for SAR studies involves making systematic modifications to its core structure. This can include:

Modification of the Pyrrolidine Ring: Altering the substitution pattern on the pyrrolidine ring can significantly impact binding affinity and selectivity. nih.gov

Modification of the Benzoic Acid Moiety: Changes to the substitution pattern on the benzoic acid ring can influence interactions with the target protein. nih.gov For example, introducing hydrophobic groups can enhance binding to hydrophobic pockets. nih.gov

Alteration of the Linker: The connection between the pyrrolidine and benzoic acid moieties can be modified to optimize the orientation of the two fragments within the binding site.

The synthesis of these analogs often involves multi-step chemical reactions to build upon the core scaffold. chemrxiv.org

Once a series of analogs has been synthesized and their biological activity determined, the data is analyzed to establish correlations between structural changes and their effects on binding affinity and mode of interaction.

For example, a study on 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1 proteins demonstrated that introducing a bulky tert-butyl group to occupy a hydrophobic pocket increased binding affinity by eight-fold. nih.gov This highlights the importance of optimizing hydrophobic interactions. nih.gov Conversely, introducing an amide group into an aliphatic chain decreased binding tenfold, suggesting that reducing flexibility can be detrimental. nih.gov

The binding modes of these analogs can be complex, and even structurally similar ligands can adopt different orientations within the binding site. nih.gov The carboxyl group of the benzoic acid scaffold often acts as an anchor, forming a hydrogen bond with a key residue like arginine in the target protein. nih.gov The rest of the molecule then orients itself to best fit the surrounding pockets. nih.gov

These SAR studies, often guided by structural data from X-ray crystallography or cryo-EM, are crucial for optimizing the potency and selectivity of lead compounds.

Data Tables

Table 1: SAR of Benzoic Acid Derivatives This table is a representative example based on general findings in the literature and does not represent specific data for this compound.

| Modification | Effect on Binding Affinity | Rationale |

| Introduction of a bulky hydrophobic group to the phenyl ring | Increased affinity | Enhanced hydrophobic interactions with the p2 pocket of the target protein. nih.gov |

| Reduction of an ethylthio linker to a methylthio linker | Similar binding affinities | Indicates some tolerance for linker length modification. nih.gov |

| Introduction of an amide into an aliphatic chain | Decreased binding affinity | Reduced flexibility may hinder optimal binding orientation. nih.gov |

**analytical Method Development for Research Applications**

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and purification of "2-(Pyrrolidin-3-yl)benzoic acid" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a precise technique for determining the purity of "this compound." The development of a successful HPLC method involves optimizing several parameters to achieve good separation of the target compound from any impurities.

A common approach for aromatic carboxylic acids like "this compound" is Reverse-Phase HPLC (RP-HPLC). In this technique, a non-polar stationary phase is used with a polar mobile phase. For instance, a method for a related compound, 2,4,6-trifluorobenzoic acid, utilized a Zorbax SB-Aq C18 column with a gradient mixture of an aqueous buffer (like 0.1% triethylamine) and an organic solvent mixture (acetonitrile, methanol, and water). ekb.eg The detection is typically carried out using a UV detector at a wavelength where the analyte absorbs strongly, such as 205 nm or 220 nm. ekb.egresearchgate.net

Method validation is a critical step and is performed according to guidelines from the International Conference on Harmonisation (ICH). ekb.eg This process ensures the method is specific, sensitive, linear, precise, and accurate. ekb.eg Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. ekb.egthaiscience.info

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.netthaiscience.info

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. ekb.eg

Accuracy: The closeness of the test results obtained by the method to the true value. ekb.eg

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively. researchgate.net

A typical HPLC method for a benzoic acid derivative might involve a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile. researchgate.net The flow rate is usually maintained around 1.0 mL/min. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Benzoic Acid Derivatives

| Parameter | Condition | Source |

| Column | C18, 5 µm (e.g., 4.6 x 150 mm) | researchgate.net |

| Mobile Phase | Acetonitrile:Buffer (e.g., 45:55 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 220 nm or 254 nm | researchgate.netresearchgate.net |

| Injection Volume | 20 µL | researchgate.net |

Table 2: Example Linearity and Range for a Benzoic Acid Derivative

| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |

| Benzoic Acid | 5-200 | >0.999 | thaiscience.info |

Chiral Chromatography for Enantiomeric Excess Determination

"this compound" is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. Determining the enantiomeric excess (e.e.), or the purity of one enantiomer over the other, is crucial in many research applications. Chiral chromatography is the primary technique used for this purpose. nih.gov

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The choice of the CSP and the mobile phase is critical for achieving a good separation. Common CSPs include those based on cyclodextrins. nih.gov The "three-point interaction model" is often used to explain the mechanism of chiral recognition, where one enantiomer forms a more stable diastereomeric complex with the CSP than the other. nih.gov

The development of an enantioselective method is necessary for the quantitative assessment of each enantiomer. nih.gov Coupling chiral chromatography with mass spectrometry (LC-MS) can further aid in the identification and quantification of enantiomers, especially in complex mixtures. nih.gov

Spectroscopic Methods for Quantitative Analysis in Complex Reaction Mixtures

Spectroscopic methods offer powerful tools for the quantitative analysis of "this compound," particularly within complex reaction mixtures where isolation may be difficult or time-consuming.

UV-Vis Spectrophotometry for Reaction Monitoring

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for monitoring the progress of a reaction involving "this compound." The presence of the benzoic acid chromophore means the compound will absorb UV light.

By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product, the reaction kinetics can be followed. This method is particularly useful for determining the endpoint of a reaction. However, it is less specific than chromatography, as multiple components in the reaction mixture may absorb at similar wavelengths.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Mechanistic Degradation and Metabolite Studies (in research, not clinical)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for studying the degradation pathways and identifying metabolites of "this compound" in a research context.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov In degradation studies, LC-MS/MS can be used to separate the parent compound from its degradation products, and the subsequent MS/MS analysis provides structural information for identification. This technique is also widely used in metabolomics to identify metabolites in biological systems. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. nih.gov For non-volatile compounds like "this compound," derivatization may be required to increase their volatility before GC-MS analysis. GC-MS is effective for separating and identifying small molecules and can be used to analyze degradation products or metabolites. nih.govnih.gov

The use of both LC-MS and GC-MS in an integrated approach can provide a more comprehensive understanding of the metabolic profile or degradation pathway of a compound. nih.gov

**applications of 2 Pyrrolidin 3 Yl Benzoic Acid As a Chemical Probe or Precursor**

Use as a Ligand in Asymmetric Catalysis

The pyrrolidine (B122466) core is a well-established and highly successful scaffold in the realm of asymmetric organocatalysis. nih.govnih.govnih.gov Chiral pyrrolidine derivatives, most notably proline and its analogues, have been instrumental in the development of a vast array of enantioselective transformations. nih.govnih.gov These catalysts typically operate through the formation of chiral enamines or iminium ions, effectively controlling the stereochemical outcome of reactions such as aldol (B89426) and Michael additions, and Diels-Alder cycloadditions. nih.gov

While specific catalytic data for 2-(Pyrrolidin-3-yl)benzoic acid is not extensively reported, its structural features—a chiral secondary amine and a carboxylic acid group—suggest its potential as a bifunctional organocatalyst. The amine can form the requisite chiral intermediate with a carbonyl compound, while the benzoic acid moiety could act as an internal Brønsted acid or engage in hydrogen bonding to orient the second substrate, thereby enhancing stereoselectivity. The relative positioning of the pyrrolidine ring and the benzoic acid group is a critical determinant of the catalyst's efficacy and stereochemical control.

The general success of pyrrolidine-based organocatalysts is well-documented. For instance, various prolinamide derivatives have been shown to be effective in Michael addition reactions. nih.gov The development of novel pyrrolidine-based catalysts often involves modifying the substituents on the pyrrolidine ring to fine-tune their steric and electronic properties, thereby optimizing their catalytic performance for specific reactions. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives

| Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |